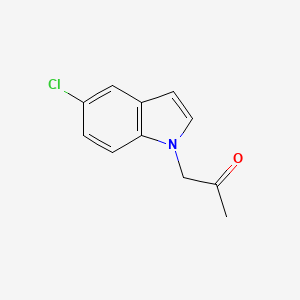
5-Chloro-1-(2-oxopropyl)indole
Cat. No. B8504328
M. Wt: 207.65 g/mol
InChI Key: IJMQTECQGLKQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05132319
Procedure details


To a solution of acid from Step 1 (1.048 g, 5 mmol) in CH2Cl2 (45 mL) at r.t. there was added oxalyl chloride (762 mg, 6 mmol) and 2 drops of DMF. The mixture was stirred at r.t. for 1 hour, then it was added slowly to a cooled (0° C.) solution of 2,2-dimethyl-1,3-dioxan-4,6-dione (864 mg, 6 mmol) in CH2Cl2 (10 mL) and pyridine (1 mL). The resulting mixture was stirred at 0° C. for 30 minutes, then at r.t. for 1.5 hours. The CH2Cl2 was evaporated, there was added a mixture of HOAc (15 mL) and H2O (30 mL), and the mixture was heated at 90° C. for 45 minutes. After dilution with H2O, the mixture was extracted twice with EtOAc, and these combined extracts were washed with H2O, dried and evaporated to a residue which was chromatographed on silica gel, eluting with EtOAc-hexane (1:2) to afford the title compound as a yellow oil.






Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:11][C:12]([OH:14])=O)[CH:6]=[CH:5]2.[C:15](Cl)(=O)C(Cl)=O.CC1(C)OC(=O)CC(=O)O1>C(Cl)Cl.CN(C=O)C.N1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:11][C:12](=[O:14])[CH3:15])[CH:6]=[CH:5]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.048 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C2C=CN(C2=CC1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
762 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
864 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OC(CC(O1)=O)=O)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at r.t. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
it was added slowly to
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred at 0° C. for 30 minutes
|
|
Duration
|
30 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
at r.t. for 1.5 hours
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The CH2Cl2 was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
there was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of HOAc (15 mL) and H2O (30 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated at 90° C. for 45 minutes
|
|
Duration
|
45 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After dilution with H2O, the mixture was extracted twice with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
these combined extracts were washed with H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to a residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with EtOAc-hexane (1:2)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

